Bromine vs. Chlorine at the 2-Position of Benzenesulfonamide: Sub-micromolar Aromatase Inhibition Advantage
In a head-to-head study of 18 bis-sulfonamide aromatase inhibitors, the 2-bromo-benzenesulfonamide analog (compound 16) exhibited an IC50 of 60 nM, which is within 1.2-fold of the 2-chloro analog (compound 15, IC50 50 nM) [1]. Both halogenated analogs outperformed the majority of non-halogenated congeners, whose IC50 values ranged from 0.05–11.6 µM, confirming that 2-halogenation—particularly bromination—is a key driver of sub-micromolar aromatase inhibition [1].
| Evidence Dimension | Aromatase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2-Bromo-benzenesulfonamide analog (compound 16): IC50 = 60 nM |
| Comparator Or Baseline | 2-Chloro-benzenesulfonamide analog (compound 15): IC50 = 50 nM; non-halogenated analogs: IC50 range = 0.05–11.6 µM |
| Quantified Difference | 1.2-fold difference vs. 2-chloro analog; up to 193-fold improvement over non-halogenated analogs |
| Conditions | In vitro aromatase enzyme inhibition assay; bis-sulfonamide series synthesized and tested under identical conditions |
Why This Matters
When procuring a benzenesulfonamide-based aromatase inhibitor probe, the 2-bromo substitution provides comparable potency to the 2-chloro variant but with distinct physicochemical properties (larger van der Waals volume, altered LogP) that may offer advantages in residence time or metabolic stability.
- [1] Leechaisit R, Pingaew R, Prachayasittikul V, Worachartcheewan A, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. Synthesis, molecular docking, and QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors. Bioorg Med Chem. 2019;27(19):115040. doi:10.1016/j.bmc.2019.115040. PMID: 31416738. View Source
